molecular formula C20H23N3O2S2 B12017749 N-(3,5-Dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 585552-00-7

N-(3,5-Dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B12017749
CAS No.: 585552-00-7
M. Wt: 401.5 g/mol
InChI Key: NHXZOUYWUWFTDY-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine core.

    Substitution Reactions: Introduction of the 3-ethyl and 5,6-dimethyl groups on the thienopyrimidine ring.

    Thioether Formation: Reaction of the thienopyrimidine derivative with a suitable thiol to form the thioether linkage.

    Amide Formation: Coupling of the thioether intermediate with 3,5-dimethylphenyl acetic acid to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group in the thienopyrimidine ring, potentially forming alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.

    Thioether-Containing Compounds: Molecules with similar thioether linkages but different aromatic or heterocyclic groups.

Uniqueness

N-(3,5-Dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

585552-00-7

Molecular Formula

C20H23N3O2S2

Molecular Weight

401.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H23N3O2S2/c1-6-23-19(25)17-13(4)14(5)27-18(17)22-20(23)26-10-16(24)21-15-8-11(2)7-12(3)9-15/h7-9H,6,10H2,1-5H3,(H,21,24)

InChI Key

NHXZOUYWUWFTDY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=CC(=C3)C)C)SC(=C2C)C

Origin of Product

United States

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